
2,4(1H,3H)-Pyrimidinedithione, 6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedithione, 6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound has shown promising results in scientific research, indicating its potential to be used as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are essential for the growth and replication of viruses, bacteria, and fungi. It has also been shown to disrupt the cell membrane of these microorganisms, leading to their death.
Biochemical and Physiological Effects:
2,4(1H,3H)-Pyrimidinedithione, 6-methyl- has been shown to have minimal toxicity in laboratory experiments. It has been shown to be safe for use in animals and humans at therapeutic doses. This compound has been shown to have no significant effects on blood pressure, heart rate, or body temperature.
実験室実験の利点と制限
One of the main advantages of using 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- in laboratory experiments is its low toxicity. This compound can be used at high concentrations without causing harm to the test subjects. In addition, the synthesis of this compound is relatively simple, making it easy to obtain for laboratory experiments.
One of the limitations of using 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- in laboratory experiments is its limited solubility in water. This can make it difficult to administer this compound to test subjects in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-. One possible direction is to investigate its potential as a therapeutic agent for various diseases. This compound has shown promising results in laboratory experiments, indicating its potential to be used as a natural alternative to synthetic drugs.
Another possible direction is to investigate the mechanism of action of this compound in more detail. Understanding how this compound works can provide insights into the development of new drugs that target the same pathways.
Finally, future research can focus on improving the solubility of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- in water. This can make it easier to administer this compound to test subjects in aqueous solutions, making it more practical for use in clinical trials.
合成法
The synthesis of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- involves the reaction of 6-methyl-2-thiouracil with carbon disulfide in the presence of a base. This reaction results in the formation of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedithione, 6-methyl- has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess antiviral, antibacterial, and antifungal properties. It has been shown to be effective against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. In addition, it has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In agriculture, 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- has been shown to possess fungicidal properties. It has been shown to be effective against various fungal strains, including Fusarium oxysporum and Botrytis cinerea. This compound has the potential to be used as a natural alternative to synthetic fungicides, which can have harmful effects on the environment.
特性
CAS番号 |
6308-38-9 |
|---|---|
製品名 |
2,4(1H,3H)-Pyrimidinedithione, 6-methyl- |
分子式 |
C5H6N2S2 |
分子量 |
158.2 g/mol |
IUPAC名 |
6-methyl-1H-pyrimidine-2,4-dithione |
InChI |
InChI=1S/C5H6N2S2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) |
InChIキー |
CQOAJLIZQSKDFC-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)S)S |
SMILES |
CC1=CC(=S)NC(=S)N1 |
正規SMILES |
CC1=CC(=S)NC(=S)N1 |
その他のCAS番号 |
6308-38-9 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B189665.png)


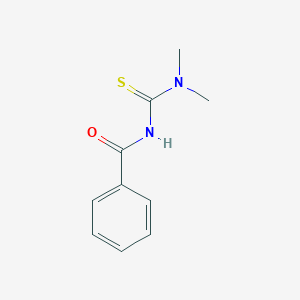
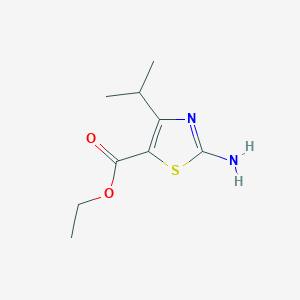
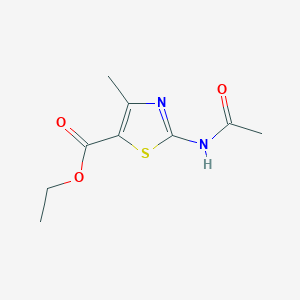
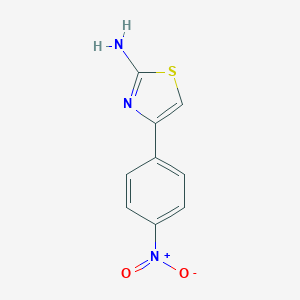


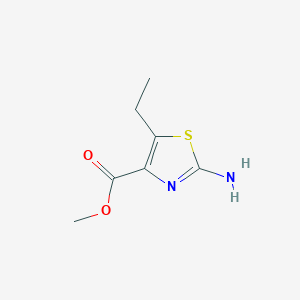

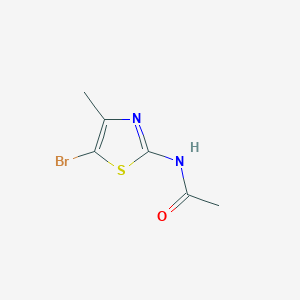
![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)
